molecular formula C17H15N3OS2 B11657488 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide CAS No. 303105-77-3

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11657488
CAS No.: 303105-77-3
M. Wt: 341.5 g/mol
InChI Key: SQPHFICAWWGEPY-VCHYOVAHSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazole ring, a sulfanyl group, and a hydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with an appropriate aldehyde, such as 3-methylbenzaldehyde. The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to similar compounds.

Properties

CAS No.

303105-77-3

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15N3OS2/c1-12-5-4-6-13(9-12)10-18-20-16(21)11-22-17-19-14-7-2-3-8-15(14)23-17/h2-10H,11H2,1H3,(H,20,21)/b18-10+

InChI Key

SQPHFICAWWGEPY-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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